2-beta-Hydroxy-androst-4-ene-3,17-dione
CAS No.:
Cat. No.: VC17983157
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H26O3 |
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Molecular Weight | 302.4 g/mol |
IUPAC Name | (2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |
Standard InChI Key | TUUUEQXMRRIGLT-HDOZPKFNSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C19H24O4 | |
Molecular Weight | 316.39 g/mol | |
Exact Mass | 316.167 | |
Polar Surface Area | 71.44 Ų | |
LogP (Octanol-Water) | 2.237 |
The 2β-hydroxyl group introduces steric and electronic effects that differentiate it from isomers like 2α-hydroxyandrost-4-ene-3,17-dione (CAS: 53875-03-9). The β-configuration positions the hydroxyl group axially, potentially altering receptor binding and metabolic stability compared to equatorial α-isomers .
Synthesis and Production
Microbial Biotransformation
While no direct synthesis routes for 2β-hydroxyandrost-4-ene-3,17-dione are documented, analogous hydroxyandrostenediones are typically produced via microbial biotransformation. For example, 19-hydroxyandrost-4-ene-3,17-dione is synthesized using Mycobacterium strains that hydroxylate phytosterol precursors. Similar approaches, employing genetically modified actinomycetes or fungal enzymes, could theoretically introduce hydroxylation at the 2β position .
Chemical Modification
Selective hydroxylation at C2β may be achieved through:
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Epoxidation-Hydrolysis: Epoxidation of Δ4-androstene derivatives followed by acid-catalyzed hydrolysis to introduce hydroxyl groups.
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Enzymatic Catalysis: Cytochrome P450 enzymes (e.g., CYP2C19) known for β-hydroxylation in steroidogenesis .
Biological Activity and Mechanisms
Endocrine Interactions
2β-Hydroxyandrost-4-ene-3,17-dione is hypothesized to modulate steroidogenic pathways due to structural similarities to established intermediates:
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Aromatase Substrate: Like 19-hydroxyandrost-4-ene-3,17-dione, it may serve as a precursor in estrogen biosynthesis, though its lower hydroxylation position likely reduces catalytic efficiency.
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Androgen Receptor Modulation: The 2β-hydroxyl group could sterically hinder interactions with the androgen receptor, diminishing androgenic activity compared to non-hydroxylated analogs .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Hydroxyandrostenedione Derivatives
The 2β isomer’s unique stereochemistry may confer distinct solubility and membrane permeability properties, influencing its pharmacokinetic profile compared to α-hydroxylated or non-hydroxylated analogs .
Research Applications and Future Directions
Challenges and Knowledge Gaps
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Synthetic Accessibility: Current methods lack specificity for 2β-hydroxylation, necessitating novel enzymatic or chemical strategies.
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In Vivo Studies: No data exist on the compound’s pharmacokinetics, toxicity, or efficacy in disease models.
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